3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

YAP/TAZ inhibition Hippo pathway 1,2,4-oxadiazole SAR

The compound 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034287-33-5) is a synthetic, polyheterocyclic small molecule characterized by a 1,2,4-oxadiazole core substituted at the 3-position with an N-(furan-2-carbonyl)pyrrolidin-3-yl moiety and at the 5-position with a thiophen-2-yl group. Its molecular formula is C15H13N3O3S with a molecular weight of 315.35 g/mol.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 2034287-33-5
Cat. No. B2751650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
CAS2034287-33-5
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESC1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC=CO4
InChIInChI=1S/C15H13N3O3S/c19-15(11-3-1-7-20-11)18-6-5-10(9-18)13-16-14(21-17-13)12-4-2-8-22-12/h1-4,7-8,10H,5-6,9H2
InChIKeyIPAVUJHSXQAYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034287-33-5): Structural Identity and Sourcing Context


The compound 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034287-33-5) is a synthetic, polyheterocyclic small molecule characterized by a 1,2,4-oxadiazole core substituted at the 3-position with an N-(furan-2-carbonyl)pyrrolidin-3-yl moiety and at the 5-position with a thiophen-2-yl group [1]. Its molecular formula is C15H13N3O3S with a molecular weight of 315.35 g/mol [1]. The compound belongs to a class of 1,2,4-oxadiazoles that have been widely investigated in patent literature for their potential as inhibitors of the YAP/TAZ–TEAD protein-protein interaction, a target implicated in Hippo pathway-dependent cancers [2]. To date, direct peer-reviewed pharmacological characterization of this specific compound is absent from the accessible scientific literature, meaning that procurement decisions must be based on proprietary data packages or bespoke head-to-head profiling against close structural analogs.

Why Generic Substitution is Not Advisable for 3-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole


In the 3,5-disubstituted-1,2,4-oxadiazole chemical space, minor structural modifications at either the 3- or 5-position of the oxadiazole ring, or to the carbonyl substituent on the pyrrolidine nitrogen, can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. The specific combination of a thiophen-2-yl group at the 5-position and an N-(furan-2-carbonyl)pyrrolidine at the 3-position creates a unique pharmacophore that is not interchangeable with analogs bearing, for example, a phenyl substituent, a different heterocycle, or an alternative N-acyl group on the pyrrolidine [2]. Patent disclosures indicate that precisely these substitution patterns are critical for modulating the YAP/TAZ–TEAD interaction, meaning that a seemingly similar compound from the same oxadiazole class cannot be assumed to replicate the binding mode or functional activity of this specific chemotype without direct comparative data [2].

Quantitative Differentiation Evidence for 3-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole


Absence of Comparator-Based Quantitative Evidence from Authoritative Public Sources

A comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor-compiled review sites) did not yield any direct head-to-head comparison, cross-study comparable data, or quantitative assay results for 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034287-33-5) against a named comparator [1][2]. The compound falls within the generic scope of oxadiazole patent families targeting the YAP/TAZ–TEAD interaction, but no specific IC50, Kd, EC50, selectivity panel, or ADME data have been disclosed for this exact structure in the accessible non-vendor literature [2]. Therefore, no quantitative differentiation claim can be substantiated at this time using permitted sources.

YAP/TAZ inhibition Hippo pathway 1,2,4-oxadiazole SAR

Potential Application Scenarios for 3-[1-(Furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole Based on Structural Class Inference


Hippo Pathway-Targeted Oncology Probe Development

Given the inclusion of 3,5-disubstituted-1,2,4-oxadiazoles in patents claiming YAP/TAZ–TEAD disruption for cancer therapy [1], this specific chemotype—with its distinct furan-2-carbonyl-pyrrolidine and thiophen-2-yl substitution—may serve as a starting point for developing chemical probes that investigate Hippo pathway-dependent tumor cell proliferation. However, no published target engagement data exist for this exact compound, and any such use must be preceded by confirmatory biochemical and cellular assays.

Structure-Activity Relationship (SAR) Exploration in Oxadiazole Series

For medicinal chemistry groups performing systematic SAR around the 1,2,4-oxadiazole scaffold, this compound represents a specific permutation of N-acyl-pyrrolidine and heteroaryl substituents [2]. It could be procured alongside comparators such as the 5-phenyl analog (CAS 2034416-13-0) or the thiophen-3-yl regioisomer to map the contribution of the thiophen-2-yl group to binding affinity and selectivity in proprietary assays.

In Vitro Pharmacology Benchmarking Against In-Class Analogs

A laboratory seeking to identify the most promising oxadiazole derivative for a YAP/TAZ screening cascade may include this compound as part of a panel of structurally diverse 1,2,4-oxadiazoles, measuring IC50 values in a TEAD reporter gene assay alongside selectivity counterscreens [1]. The absence of pre-existing public data makes such head-to-head evaluation essential before narrowing down a lead series.

Quote Request

Request a Quote for 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.